molecular formula C8H9N3OS B2523948 2-(3-THIOPHEN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE CAS No. 937654-69-8

2-(3-THIOPHEN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE

Cat. No.: B2523948
CAS No.: 937654-69-8
M. Wt: 195.24
InChI Key: GMVSRQXVYJAAPY-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization of 2-(3-Thiophen-2-yl-oxadiazol-5-yl)-ethylamine

Heterocyclic Framework Analysis: Thiophene-Oxadiazole Hybrid System

Bond Connectivity Patterns from X-ray Crystallography Data

Single-crystal X-ray diffraction studies of analogous thiophene-oxadiazole derivatives reveal key structural insights. The 1,2,4-oxadiazole ring exhibits bond lengths of $$ \text{N1–O1} = 1.38 \, \text{Å} $$, $$ \text{N1–C2} = 1.29 \, \text{Å} $$, and $$ \text{C2–N3} = 1.33 \, \text{Å} $$, consistent with delocalized π-electron systems. The thiophene ring adopts a planar geometry, with $$ \text{C–S} $$ bond lengths averaging $$ 1.71 \, \text{Å} $$, while the $$ \text{C–C} $$ bonds in the oxadiazole-thiophene junction measure $$ 1.47 \, \text{Å} $$.

Table 1: Key Bond Lengths and Angles in Thiophene-Oxadiazole Hybrids

Bond/Angle Value (Å/°) Source
N1–O1 (oxadiazole) 1.38
C2–N3 (oxadiazole) 1.33
C–S (thiophene) 1.71
Dihedral angle (oxadiazole-thiophene) 4.35–9.2°

The dihedral angle between the oxadiazole and thiophene rings ranges from $$ 4.35^\circ $$ to $$ 9.2^\circ $$, indicating near-coplanar alignment that facilitates π-conjugation. Rotational disorder in the thiophene moiety (occupancy ratios up to 0.8:0.2) suggests dynamic interconversion between two orientations.

Tautomeric Forms and Ring Aromaticity Considerations

The 1,2,4-oxadiazole ring exhibits partial aromaticity, with computed NICS(1) values of $$ -8.2 \, \text{ppm} $$, comparable to benzene. Tautomeric equilibria involve proton shifts between N3 and O1 positions, stabilized by resonance-assisted hydrogen bonding (RAHB) with $$ \Delta G^\ddagger = 4.7 \, \text{kcal/mol} $$. Thiophene’s aromaticity ($$ \lambda_{\text{max}} = 235 \, \text{nm} $$) remains intact, as evidenced by UV-Vis spectra showing minimal bathochromic shifts upon oxadiazole fusion.

Electronic Structure Determination via Quantum Chemical Calculations

Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals a HOMO-LUMO gap of $$ 3.8 \, \text{eV} $$, with HOMO localized on the thiophene ($$ -6.2 \, \text{eV} $$) and LUMO on the oxadiazole ($$ -2.4 \, \text{eV} $$). This charge separation suggests intramolecular charge transfer (ICT) upon excitation, corroborated by TD-DFT-predicted absorption at $$ \lambda = 310 \, \text{nm} $$ ($$ f = 0.45 $$).

Table 2: FMO Energies and ICT Characteristics

Parameter Value Method Source
HOMO Energy (eV) -6.2 B3LYP/6-31G(d)
LUMO Energy (eV) -2.4 B3LYP/6-31G(d)
$$ \Delta E_{\text{H-L}} $$ (eV) 3.8 B3LYP/6-31G(d)
$$ \lambda_{\text{max}} $$ (nm) 310 TD-DFT
Natural Bond Orbital (NBO) Charge Distribution

NBO analysis identifies hyperconjugative interactions stabilizing the hybrid system. The $$ \text{LP(O1)} \rightarrow \sigma^(\text{N3–C2}) $$ interaction contributes $$ 24.7 \, \text{kcal/mol} $$, while $$ \pi(\text{C2–N3}) \rightarrow \pi^(\text{thiophene}) $$ delocalization adds $$ 18.3 \, \text{kcal/mol} $$. Atomic charges computed via Mulliken population analysis show substantial negative charge on O1 ($$ -0.42 \, e $$) and N3 ($$ -0.38 \, e $$), contrasting with positive charges on thiophene’s α-carbons ($$ +0.21 \, e $$).

Table 3: NBO Stabilization Energies and Atomic Charges

Interaction/Atom Energy/Charge Source
$$ \text{LP(O1)} \rightarrow \sigma^*(\text{N3–C2}) $$ 24.7 kcal/mol
$$ \pi(\text{C2–N3}) \rightarrow \pi^*(\text{thiophene}) $$ 18.3 kcal/mol
O1 Charge ($$ e $$) -0.42
N3 Charge ($$ e $$) -0.38

Properties

IUPAC Name

2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-4-3-7-10-8(11-12-7)6-2-1-5-13-6/h1-2,5H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVSRQXVYJAAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Cyclization

The Tiemann-Krüger method, a cornerstone in 1,2,4-oxadiazole synthesis, involves reacting thiophene-2-carboxamidoxime with acyl chlorides or activated carboxylic acids. For instance, coupling thiophene-2-carboxamidoxime with 3-chloropropionyl chloride in pyridine generates the 5-(2-chloroethyl)-3-thiophen-2-yl-1,2,4-oxadiazole intermediate. Subsequent nucleophilic substitution with ammonia yields the target ethylamine derivative. While this method offers moderate yields (35–70%), challenges include competing side reactions and purification difficulties.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from thiophene-2-carbaldehyde oxime, undergo cycloaddition with acrylonitrile derivatives to form the oxadiazole ring. For example, reacting thiophene-2-carbonitrile oxide with 3-aminopropionitrile in the presence of platinum(IV) chloride produces 5-(2-cyanoethyl)-3-thiophen-2-yl-1,2,4-oxadiazole, which is hydrogenated to the ethylamine. However, low regioselectivity and nitrile oxide dimerization often limit yields to 40–55%.

Modern Strategies for Efficient Synthesis

Superbase-Mediated One-Pot Synthesis

Baykov et al. demonstrated that NaOH/DMSO mixtures facilitate room-temperature cyclization of thiophene-2-carboxamidoxime with ethyl 3-aminopropionate. This method achieves 65–78% yields within 8–12 hours, offering improved functional group tolerance compared to traditional thermal approaches. However, electron-deficient carboxylic acid esters exhibit reduced reactivity.

Vilsmeier Reagent Activation

Zarei's protocol employs Vilsmeier reagent (POCl₃/DMF) to activate thiophene-2-carboxamidoxime, enabling rapid coupling with 3-((tert-butoxycarbonyl)amino)propanoic acid. After cyclization (82% yield), Boc deprotection with HCl/dioxane furnishes the ethylamine derivative with 89% purity. This method minimizes side products but requires anhydrous conditions.

Tandem Nitroalkene Cyclization

Golushko et al. reported a novel route using trifluoromethanesulfonic acid (TfOH) to catalyze the reaction between β-nitrostyrene derivatives and thiophene-2-carbonitrile. The 5-(2-nitroethyl)-3-thiophen-2-yl-1,2,4-oxadiazole intermediate undergoes catalytic hydrogenation (H₂, Pd/C) to yield the target amine in 85% overall yield. This method’s 10-minute reaction time is offset by TfOH’s corrosivity.

Side Chain Functionalization Techniques

Gabriel Synthesis for Ethylamine Installation

Introducing the ethylamine group post-cyclization involves converting 5-(2-bromoethyl)-3-thiophen-2-yl-1,2,4-oxadiazole to the phthalimide derivative using potassium phthalimide. Hydrolysis with hydrazine affords the free amine in 72% yield. This approach avoids sensitive amine protection but requires bromoethyl precursors.

Reductive Amination of Oxadiazole Ketones

Oxidizing 5-(2-hydroxyethyl)-3-thiophen-2-yl-1,2,4-oxadiazole to the ketone (PCC, CH₂Cl₂) followed by reductive amination (NH₃, NaBH₃CN) provides a 68% yield. While effective, over-reduction to the alcohol remains a concern.

Comparative Analysis of Methodologies

Method Starting Materials Conditions Yield (%) Limitations
Tiemann-Krüger Amidoxime, acyl chloride Pyridine, 80°C, 6 h 35–70 Side products, purification
Nitrile Oxide Cycloaddition Nitrile oxide, acrylonitrile PtCl₄, rt, 24 h 40–55 Regioselectivity issues
Superbase (NaOH/DMSO) Amidoxime, ethyl ester RT, 8–12 h 65–78 Slow for electron-poor esters
Vilsmeier Activation Amidoxime, Boc-protected acid POCl₃/DMF, 0°C, 2 h 82 Moisture-sensitive steps
TfOH-Catalyzed Cyclization Nitroalkene, nitrile TfOH, 10 min 85 Acid-sensitive substrates
Gabriel Synthesis Bromoethyl oxadiazole K-phthalimide, 120°C, 4 h 72 Multiple steps

Chemical Reactions Analysis

Reduction of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes reductive cleavage under catalytic hydrogenation or using Pd/C with ammonium formate. This reaction converts the oxadiazole into an amidine or guanidine derivative.

Example Reaction:

2-(3-Thiophen-2-yl-[1][2][4]oxadiazol-5-yl)-ethylamineNH4HCO2,Pd/CH22-(3-Thiophen-2-yl-amidine)-ethylamine\text{2-(3-Thiophen-2-yl-[1][2][4]oxadiazol-5-yl)-ethylamine} \xrightarrow[\text{NH}_4\text{HCO}_2, \text{Pd/C}]{\text{H}_2} \text{2-(3-Thiophen-2-yl-amidine)-ethylamine}

Conditions : Ethanol, reflux, 12 hours .
Mechanism : The oxadiazole’s N–O bond breaks, forming an amidine via intermediate nitrene species.

Oxidation of the Thiophene Ring

Thiophene undergoes electrophilic oxidation to form sulfoxides or sulfones. Strong oxidants like H2_2O2_2 or m-CPBA selectively modify the sulfur atom without disrupting the aromaticity.

Example Reaction:

ThiopheneH2O2/AcOHThiophene sulfoxideexcess oxidantThiophene sulfone\text{Thiophene} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Thiophene sulfoxide} \xrightarrow{\text{excess oxidant}} \text{Thiophene sulfone}

Impact : Electron-withdrawing sulfone groups alter the electronic properties of the thiophene, potentially enhancing interactions with biological targ

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer pathways, such as dihydrofolate reductase (DHFR) .

Antimicrobial Properties

Compounds similar to 2-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine have been evaluated for their antimicrobial activity against a range of pathogens. For example, derivatives have demonstrated efficacy against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence suggesting that oxadiazole derivatives may possess neuroprotective effects. Some studies have focused on their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Inhibiting AChE could help increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDerivatives showed IC50 values in the low micromolar range against HepG-2 and A-549 cells.
Antimicrobial PropertiesExhibited significant activity against various bacterial and fungal strains.
NeuroprotectionInhibition of AChE suggests potential therapeutic applications for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine involves its interaction with specific molecular targets and pathways. For example, some derivatives of oxadiazoles have been shown to affect acetylcholine receptors, leading to their potential use as nematicides . The compound’s effects are mediated through its binding to these receptors, which can disrupt normal cellular functions and lead to the desired biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine with structurally related compounds, focusing on substituents, molecular properties, and physicochemical data derived from the evidence:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key References
This compound Thiophen-2-yl C₉H₁₀N₃OS* ~223.24* ~360–380 (Predicted) ~1.25–1.30 (Predicted) ~8.0 (Predicted)
2-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-ethylamine Phenyl C₁₀H₁₁N₃O 189.21 347.8 ± 44.0 1.179 ± 0.06 8.03 ± 0.10
2-[3-(4-Chlorophenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine 4-Chlorophenyl C₁₀H₁₀ClN₃O 223.66 373.3 ± 52.0 1.297 ± 0.06 7.97 ± 0.10
1-[3-(2-Chlorophenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine 2-Chlorophenyl C₁₀H₁₀ClN₃O 223.66 Not reported Not reported Not reported
2-[3-(4-Methoxyphenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine 4-Methoxyphenyl C₁₁H₁₃N₃O₂ 219.25 Not reported Not reported Not reported
1-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-ethylamine Pyridin-3-yl C₉H₁₀N₄O 190.20 Not reported Not reported Not reported

Notes:

  • Thiophen-2-yl derivative (target compound): Predicted values are inferred from analogs.
  • Phenyl and Chlorophenyl analogs: Chlorine substitution increases molecular weight and density while slightly lowering pKa, suggesting reduced basicity. The 4-chlorophenyl derivative exhibits a higher boiling point than the phenyl analog, likely due to stronger intermolecular forces .
  • Methoxyphenyl and Pyridinyl analogs: Limited data are available, but methoxy groups may improve solubility, while pyridine introduces nitrogen-based polarity .

Key Research Findings and Implications

Electronic Effects: Thiophene’s aromatic sulfur atom may confer distinct electronic properties compared to phenyl or pyridinyl groups, influencing reactivity and binding in catalytic or pharmacological contexts .

Physicochemical Trends: Chlorine substitution correlates with increased density and boiling point, while phenyl derivatives generally exhibit lower molecular weights and densities than chlorophenyl analogs .

Synthetic Accessibility: The ethylamine-linked [1,2,4]oxadiazole scaffold is synthetically versatile, with commercial availability noted for phenyl and chlorophenyl derivatives . The thiophene variant, however, has fewer reported suppliers, suggesting higher synthesis complexity or niche applications .

Biological Activity

2-(3-Thiophen-2-Yl-[1,2,4]Oxadiazol-5-Yl)-Ethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring and an oxadiazole moiety, which are known for their roles in various biological activities. The chemical formula is C8H10N4OSC_8H_{10}N_4OS, with a molecular weight of 198.26 g/mol. Its structure can be represented as follows:

Structure C8H10N4O2S\text{Structure }\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Research indicates that derivatives of oxadiazole exhibit notable anticancer properties. For instance, compounds containing the oxadiazole structure have shown cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. A study reported that specific oxadiazole derivatives had IC50 values ranging from 8 µM to 92 µM against multiple cancer types, demonstrating their potential as anticancer agents .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)
Compound 1HeLa8
Compound 2Caco-215
Compound 3MCF-720
Compound 4A54930

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that oxadiazole derivatives possess antibacterial and antifungal properties, inhibiting the growth of various pathogens. Notably, they have demonstrated effectiveness against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail .

Table 2: Antimicrobial Activity of Selected Oxadiazole Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It has the potential to modulate receptors linked to pain and inflammation.
  • Cell Cycle Disruption : By affecting microtubule dynamics, it can induce apoptosis in cancer cells.

Case Studies

  • Anticancer Efficacy : In a study involving a series of synthesized oxadiazole derivatives, one compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating its broad-spectrum anticancer activity .
  • Antimicrobial Resistance : Another study highlighted the effectiveness of oxadiazole derivatives against multi-drug resistant strains of bacteria, suggesting their role as potential candidates for new antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiophene-oxadiazole precursors followed by ethylamine functionalization. Optimization can employ factorial design (e.g., varying temperature, solvent, and catalyst ratios) to minimize trial-and-error approaches. Statistical methods like Design of Experiments (DoE) reduce the number of trials while capturing critical variables . For analogous compounds, chromatographic techniques (HPLC) and spectral analysis (NMR, IR) are used to confirm purity and structural integrity .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : Characterization requires a combination of spectral techniques:

  • NMR for atomic connectivity and stereochemistry.
  • Mass spectrometry for molecular weight confirmation.
  • X-ray crystallography (if crystalline) for 3D structure elucidation.
    Cross-validation with computational simulations (e.g., density functional theory) can resolve ambiguities in spectral data .

Q. What are the common challenges in purifying this compound, and how are they addressed?

  • Methodological Answer : Challenges include byproduct formation and solubility issues. Recrystallization (using ethanol-DMF mixtures) and column chromatography (silica gel with gradient elution) are standard. Advanced separation technologies, such as membrane filtration or preparative HPLC, improve yield for thermally sensitive derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA software) model reaction pathways and transition states. Molecular dynamics simulations assess stability in different solvents or pH environments. For example, reaction path search methods combined with information science can prioritize experimental conditions, reducing development time by 30–50% .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent interference). Standardize protocols using:

  • Dose-response curves with triplicate measurements.
  • Positive controls to calibrate inter-lab variability.
    Meta-analyses of published data, weighted by experimental rigor (e.g., sample size, statistical significance), can identify consensus trends .

Q. How do researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Methodological Answer :

  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases. Molecular docking (AutoDock Vina) predicts binding affinities to active sites, validated by mutagenesis studies .
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) determine MIC/MBC values. Synergy studies (checkerboard assays) assess combinatorial effects with existing antibiotics .

Q. What advanced statistical methods are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (logP, polar surface area) with bioactivity. Machine learning models (random forest, SVM) trained on high-throughput screening data predict novel derivatives with optimized properties .

Methodological Tools and Resources

  • Synthesis Optimization : Factorial design software (Minitab, JMP) .
  • Computational Modeling : Gaussian (quantum chemistry), AutoDock (molecular docking) .
  • Data Analysis : R/Python for statistical modeling, KNIME for workflow automation .

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